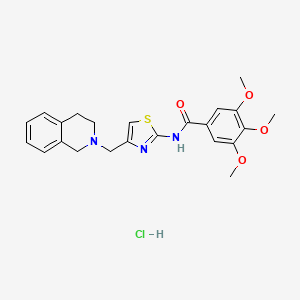
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride is a synthetic organic compound with potential applications across various scientific fields. This compound combines the structural elements of isoquinoline, thiazole, and benzamide, making it an intriguing subject for researchers in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride typically involves multi-step synthesis processes. Key steps include the formation of the isoquinoline moiety, the thiazole ring, and their subsequent coupling with the benzamide core.
Industrial Production Methods
Industrial production methods for this compound would focus on optimizing yield, purity, and scalability. Techniques such as high-throughput synthesis, continuous flow chemistry, and the use of automated reactors could be employed.
化学反应分析
Types of Reactions
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: : It can be oxidized to form new functional groups or to introduce oxygen atoms into its structure.
Reduction: : Reduction reactions can target the carbonyl group in the benzamide moiety, leading to the formation of amines or alcohols.
Substitution: : It can participate in substitution reactions, where functional groups are replaced with others, potentially modifying its activity.
Common Reagents and Conditions
Reagents commonly used in these reactions include:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as sodium borohydride or lithium aluminium hydride.
Nucleophiles and electrophiles for substitution reactions, including halogens and organometallic compounds.
Major Products
Major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could result in amine or alcohol functionalities.
科学研究应用
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : It may be studied for its interactions with biological macromolecules.
Medicine: : Potential therapeutic effects, such as anticancer, antimicrobial, or antiviral activities.
Industry: : Use as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
作用机制
The mechanism by which this compound exerts its effects is closely related to its molecular structure. It may act by binding to specific molecular targets, such as enzymes or receptors, and influencing their activity. The precise pathways involved would depend on the specific application and biological context.
相似化合物的比较
When compared to similar compounds, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride stands out due to its unique combination of structural features. Similar compounds might include:
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4-dimethoxybenzamide
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,5-dimethoxybenzamide
These analogs share parts of the structure but differ in the substitution pattern on the benzamide core, which can significantly impact their properties and activities.
This is a detailed overview. If there are specifics you'd like me to dig deeper into or other angles you'd like me to cover, just give the word.
属性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S.ClH/c1-28-19-10-17(11-20(29-2)21(19)30-3)22(27)25-23-24-18(14-31-23)13-26-9-8-15-6-4-5-7-16(15)12-26;/h4-7,10-11,14H,8-9,12-13H2,1-3H3,(H,24,25,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIQPTMPQOIZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2526129.png)
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2526133.png)
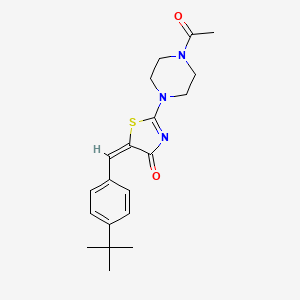
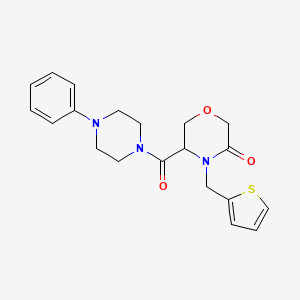
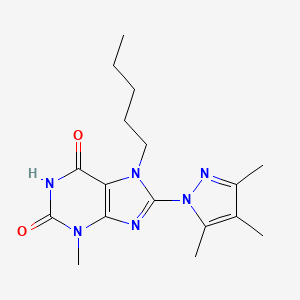
![octahydro-1H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B2526139.png)
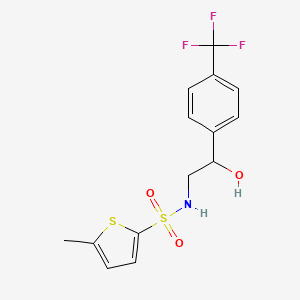
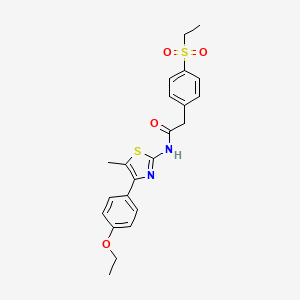
![2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2526145.png)
![6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B2526146.png)
![5-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2526148.png)
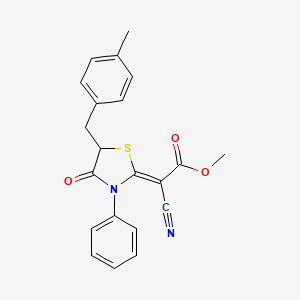
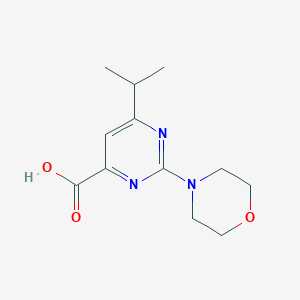
![2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-(pyridin-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2526152.png)
